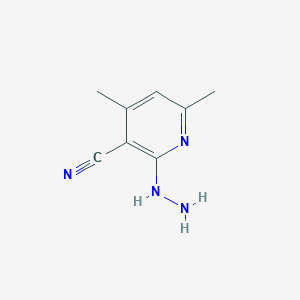
2-Hydrazinyl-4,6-dimethylpyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinyl-4,6-dimethylpyridine-3-carbonitrile is a chemical compound with the molecular formula C8H10N4 and a molecular weight of 162.1918 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Synthesis Analysis
The synthesis of 2-Hydrazinyl-4,6-dimethylpyridine-3-carbonitrile and its derivatives has been studied . An efficient method has been developed for the synthesis of 4,6-dimethylpyridine-2,3-dicarbonitrile . The reaction of this compound with N-acylhydrazines gives two structural isomers . The key step in this conversion is the nucleophilic substitution of a hydrogen atom by a cyano group .Molecular Structure Analysis
The InChI code for 2-Hydrazinyl-4,6-dimethylpyridine-3-carbonitrile is 1S/C6H10N4/c1-4-3-5(2)9-6(8-4)10-7/h3H,7H2,1-2H3, (H,8,9,10) . This code provides a specific string of characters that represents the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
2-Hydrazinyl-4,6-dimethylpyridine-3-carbonitrile has been used as a precursor in synthesizing various heterocyclic compounds. One study reported the reaction of 2-chloro-4,6-dimethylpyridine-3-carbonitrile with hydrazine hydrate to produce derivatives like pyrazolo, isoxazolo, and pyridoquinazoline. These derivatives have shown promising biological activities (Yassin, 2009).
Molecular Docking and Antimicrobial Activity
Another research study synthesized a series of novel pyridine and fused pyridine derivatives starting from a similar compound. These compounds were subjected to molecular docking screenings towards GlcN-6-P synthase and displayed antimicrobial and antioxidant activities (Flefel et al., 2018).
Theoretical Studies on Structural and Vibrational Properties
2-Hydrazinyl-4,6-dimethylpyridine-3-carbonitrile derivatives have also been studied theoretically for their structural and vibrational properties in gas and aqueous solution phases. This study used Density Functional Theory (DFT) calculations to analyze the structural features and interactions of these compounds (Márquez et al., 2015).
Spectroscopic Analysis and Structural Differences
A spectroscopic analysis of a pyridine derivative closely related to 2-hydrazinyl-4,6-dimethylpyridine-3-carbonitrile revealed structural differences compared to similar compounds. This research included studies of absorption and fluorescence spectra, providing insights into the spectral properties of these compounds (Tranfić et al., 2011).
Synthesis of New Heterocyclic Systems
Another study developed a method for synthesizing new heterocyclic systems using a compound structurally similar to 2-hydrazinyl-4,6-dimethylpyridine-3-carbonitrile. These systems showed potential for antimicrobial activity, emphasizing the versatility of this chemical scaffold in synthesizing biologically active compounds (Paronikyan et al., 2019).
Antimicrobial Activity of Derivatives
Derivatives of 2-hydrazinyl-4,6-dimethylpyridine-3-carbonitrile, such as hydrazide hydrazones and other related compounds, have been synthesized and shown to exhibit both antibacterial and antifungal activities (Khidre, Abu‐Hashem, & El‐Shazly, 2011).
Eigenschaften
IUPAC Name |
2-hydrazinyl-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-5-3-6(2)11-8(12-10)7(5)4-9/h3H,10H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBVXKQXKABHPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)NN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinyl-4,6-dimethylpyridine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(1-ethylsulfonylpiperidin-4-yl)prop-2-enamide](/img/structure/B2395298.png)
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2395301.png)
![cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2395302.png)
![2-[1-(Cyclobutylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2395303.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2395309.png)
![2-[4-[(1-Morpholin-4-ylcyclobutyl)methylsulfamoyl]phenoxy]acetamide](/img/structure/B2395311.png)



![6-[3-(Dimethylamino)propyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2395318.png)

![7-(tert-butyl)-3-isobutyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2395320.png)
![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2395321.png)